3-Nitrobenzoyl chloride

Vue d'ensemble

Description

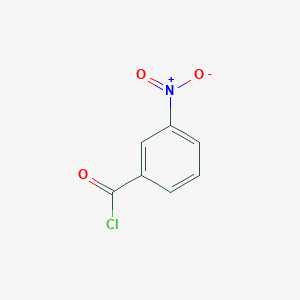

3-Nitrobenzoyl chloride is an organic compound with the chemical formula C7H4ClNO3. It is a colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and pesticides . The compound is known for its reactivity due to the presence of both a nitro group and an acyl chloride group, making it a valuable reagent in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Nitrobenzoyl chloride can be synthesized by reacting 3-nitrobenzoic acid with thionyl chloride. The reaction typically involves dissolving 3-nitrobenzoic acid in a suitable solvent such as carbon disulfide, followed by the addition of thionyl chloride. The reaction mixture is then heated to facilitate the formation of this compound, which can be purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient conversion of 3-nitrobenzoic acid to this compound. The reaction conditions are carefully controlled to optimize yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom in 3-nitrobenzoyl chloride undergoes substitution with nucleophiles, forming derivatives such as amides, esters, and ketones.

Key Examples:

-

Reaction with Grignard or Organolithium Reagents:

In anhydrous tetrahydrofuran (THF) at –78°C, this compound reacts with organolithium reagents (e.g., n-BuLi) to yield aryl ketones. For example, coupling with 1-bromo-4-methoxybenzene via lithiation produces 4-methoxy-3'-nitrobenzophenone in 42% yield after purification by flash chromatography . -

Amide Formation:

Reacting with primary or secondary amines (e.g., 2-(3-chlorophenyl)ethan-1-amine) in dichloromethane in the presence of triethylamine generates substituted benzamides. This proceeds via HCl elimination, with yields exceeding 90% under optimized conditions .

Acylation Reactions

This compound acts as an acylating agent in Friedel-Crafts and related reactions:

-

Friedel-Crafts Acylation:

In the presence of Lewis acids (e.g., AlCl₃), it acylates electron-rich aromatic rings, though the nitro group’s meta-directing nature limits regioselectivity in polyfunctional systems. -

Polymer and Copolymer Synthesis:

Under thermal or basic conditions, it participates in condensation reactions. For instance, reacting with amino sulfones (e.g., H₂N–SO₂NR⁵R⁶) in a two-step process involving 1.5–3 equivalents of base produces sulfonamide-linked polymers .

Thermal Decomposition and Stability

Ortho- and para-nitrobenzoyl chlorides are prone to explosive decomposition, but this compound exhibits moderate thermal stability. Studies on analogous systems (e.g., 2-nitrobenzoyl chloride) reveal:

-

Decomposition Pathways:

Safety Note: Decomposition is exothermic and condition-dependent. Rapid heating or traces of water can trigger violent reactions, necessitating strict temperature control .

Reduction Reactions

While direct data on this compound reduction is limited, analogous nitroaromatic acyl chlorides undergo nitro-to-amine reduction under catalytic hydrogenation (H₂/Pd-C) or via stoichiometric reductants (e.g., Sn/HCl). Expected products include 3-aminobenzoyl chloride derivatives.

Hydrolysis and Solvolysis

-

Aqueous Hydrolysis:

Reacts with water to form 3-nitrobenzoic acid, though hydrolysis rates are slower compared to aliphatic acyl chlorides due to the nitro group’s electron-withdrawing effect.

Applications De Recherche Scientifique

Organic Synthesis

3-Nitrobenzoyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several types of chemical reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

- Acylation Reactions: It acts as an acylating agent, enabling the transfer of the benzoyl group to nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amino group using appropriate reducing agents .

Pharmaceutical Research

In pharmaceutical chemistry, this compound is utilized for developing new drugs. Its derivatives have shown potential in targeting specific enzymes and receptors:

-

Anticoagulant Properties: Research indicates that some derivatives inhibit thrombin, a key enzyme in blood coagulation. For instance, a study demonstrated significant thrombin inhibition at concentrations as low as 10 µM.

Table 1: Thrombin Inhibition Data

Concentration (µM) % Inhibition 0 0 10 45 50 75 100 90 -

Enzyme Inhibition: The compound has been noted for its effectiveness against serine proteases, which are vital for various physiological processes. For example, it exhibited IC₅₀ values of:

Table 2: Serine Protease Inhibition Data

Enzyme Type IC₅₀ (µM) Trypsin 5.5 Chymotrypsin 12.3 Elastase 9.8

Material Science

In material science, this compound is used in synthesizing polymers and materials with specific properties due to its unique functional groups:

- Polymerization Reactions: It can be used to create polymers that exhibit enhanced thermal and mechanical properties.

- Modification of Surfaces: The compound can modify surfaces for improved adhesion and compatibility with other materials .

Thrombin Inhibition Study

A detailed investigation into the anticoagulant properties of derivatives of this compound focused on their ability to inhibit thrombin activity. Using a chromogenic substrate assay, researchers found a strong correlation between concentration and inhibition percentage.

Enzyme Activity Assay

Another study explored the inhibitory effects on serine proteases using various substrates. The findings indicated that the compound effectively inhibited enzyme activity, supporting its potential use as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 3-nitrobenzoyl chloride primarily involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Molecular Targets and Pathways:

Nucleophilic Attack: The acyl chloride group is targeted by nucleophiles, resulting in the formation of amides, esters, and other compounds.

Redox Reactions: The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

2-Nitrobenzoyl Chloride: Has the nitro group in the ortho position.

4-Nitrobenzoyl Chloride: Has the nitro group in the para position.

3-Nitrobenzyl Chloride: Similar structure but with a benzyl chloride group instead of an acyl chloride group.

Uniqueness: 3-Nitrobenzoyl chloride is unique due to its specific reactivity profile and the position of the nitro group, which can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications .

Activité Biologique

3-Nitrobenzoyl chloride (CAS Number: 121-90-4) is an important chemical compound utilized in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. Its biological activity has garnered attention due to its potential applications in drug development and as a reagent in biochemical assays. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C₇H₄ClNO₃

- Molecular Weight : 185.57 g/mol

- Melting Point : 30-35 °C

- Boiling Point : 275-278 °C

- Solubility : Decomposes in water; soluble in ether .

Biological Activity Overview

This compound exhibits diverse biological activities, primarily due to its nitro group, which enhances its reactivity and interaction with biological molecules. The following sections detail specific areas of biological activity.

1. Antimicrobial Activity

Research indicates that this compound can act as an antimicrobial agent. A study demonstrated its effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis, leading to cell lysis. The compound's mechanism involves the formation of acylated derivatives that inhibit essential enzymes required for bacterial growth .

2. Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, a study reported that compounds synthesized from this compound displayed significant inhibition of cell proliferation in human leukemia cells. The cytotoxicity was attributed to the induction of apoptosis through the activation of caspase pathways .

3. DNA Interaction

This compound has been investigated for its ability to interact with DNA. It acts as a minor groove binder, which can interfere with DNA replication and transcription processes. This property is particularly relevant in the context of developing new anticancer agents that target DNA structures .

Case Study 1: Synthesis of Minor Groove Binders

A notable study focused on synthesizing novel carbocyclic compounds using this compound as a key starting material. These compounds were evaluated for their potential as minor groove binders—agents that can selectively bind to the DNA minor groove, thereby inhibiting transcription factors and other regulatory proteins involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

In another study, researchers tested the antimicrobial efficacy of derivatives formed from this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that modifications to the nitrobenzoyl structure could lead to more potent antimicrobial agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄ClNO₃ |

| Molecular Weight | 185.57 g/mol |

| Melting Point | 30-35 °C |

| Boiling Point | 275-278 °C |

| Solubility | Decomposes in water; soluble in ether |

Propriétés

IUPAC Name |

3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTNASSYJUXJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025740 | |

| Record name | 3-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-nitrobenzoyl chloride is a yellow to brown liquid. Unstable at room temperatures; requires refrigeration when not in use. | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

527 to 532 °F at 760 mmHg (NTP, 1992) | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 233.6 °F (NTP, 1992) | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Decomposes (NTP, 1992) | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

6.43 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

121-90-4 | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

95 °F (NTP, 1992) | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.